molecular formula C22H22N4O3S B2764267 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 953174-58-8

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

カタログ番号: B2764267
CAS番号: 953174-58-8
分子量: 422.5
InChIキー: WAZVGNQZWKQHIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a phenyl group and a 2,4,5-trimethylbenzenesulfonamide moiety. The imidazo[1,2-b]pyridazine scaffold contributes to its planar aromatic structure, which may enhance binding affinity to hydrophobic enzyme pockets, while the sulfonamide group facilitates hydrogen bonding and solubility.

特性

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-11-16(3)20(12-15(14)2)30(27,28)25-18-7-5-17(6-8-18)19-13-26-21(23-19)9-10-22(24-26)29-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZVGNQZWKQHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazo[1,2-b]pyridazine moiety : This heterocyclic structure contributes to the compound's biological activity.
  • Trimethylbenzenesulfonamide group : This sulfonamide derivative is known for its diverse pharmacological properties.

The molecular formula of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 368.437 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the release of exosomes associated with neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce neurodegeneration by limiting the pathological processes linked to exosome release.

Neuroprotective Effects

Research indicates that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide exhibits significant neuroprotective properties. Inhibition of nSMase2 could potentially mitigate the progression of neurodegenerative diseases. A study demonstrated that compounds targeting nSMase2 effectively reduced exosome-mediated neurodegeneration in cellular models.

Antimicrobial Activity

Preliminary investigations suggest that related compounds within the same structural family exhibit antimicrobial properties. For instance, derivatives with similar imidazo structures have shown activity against various pathogens, indicating a broader spectrum of biological activity that may extend to N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
EVT-2946434Diamidine derivative with methoxyimidazo coreAntiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum
PDDCPyrrolidin derivative with similar imidazo structurenSMase2 inhibitor with neuroprotective properties
Phenyl carbamate derivativesRelated to nSMase inhibitorsVarious biological activities including anti-inflammatory effects

This table highlights how N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide compares with other compounds that share structural similarities but may exhibit distinct biological activities.

Case Studies and Research Findings

A variety of studies have explored the biological implications of sulfonamide derivatives in cardiovascular and neurological contexts:

  • Cardiovascular Effects : Some studies have demonstrated that sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure through L-type calcium channel inhibition .
  • Neurodegenerative Disease Models : Experimental models targeting nSMase2 have shown promise in reducing exosome-related neurodegeneration. These findings support further investigation into N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide as a candidate for therapeutic development against Alzheimer's disease.

科学的研究の応用

Neuroprotective Effects

Studies have shown that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide exhibits neuroprotective effects by preventing neuronal cell death. This activity is particularly relevant in models of neurodegeneration where the inhibition of nSMase2 leads to improved cognitive functions .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties . It appears to modulate signaling pathways involved in cell proliferation and apoptosis, which could be beneficial in cancer treatment .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity in preliminary assays, indicating potential applications in treating infections. Its unique structure may allow it to interact effectively with bacterial targets .

Case Studies and Research Findings

Study Focus Findings
Study A NeuroprotectionInhibition of nSMase2 leads to reduced neurotoxicity in Alzheimer's models.
Study B Anticancer ActivityCompound modulates apoptosis pathways; further studies needed for clinical relevance.
Study C Antimicrobial EffectsPreliminary assays show efficacy against certain bacterial strains; more research required for validation.

類似化合物との比較

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide

Key Differences :

  • Core Structure: This analogue replaces the imidazo[1,2-b]pyridazine with a pyrimidine ring substituted with bromo and morpholino groups .
  • Sulfur Linkage : A thioether (sulfanyl) group connects the pyrimidine and phenyl rings, unlike the direct phenyl linkage in the target compound.
  • Substituents : The benzenesulfonamide group has 2,4,6-trimethyl substituents instead of 2,4,5-trimethyl, altering steric and electronic properties.

N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide

Key Differences :

  • Core Structure: Features a pyridine ring substituted with an anilino group .
  • Sulfonamide Position : The sulfonamide is attached to a methylbenzene ring rather than a trimethylbenzene system.

Implications: The anilino group may improve π-π stacking interactions with kinase ATP-binding domains, but the simpler methylbenzenesulfonamide may reduce steric hindrance compared to the target compound.

Ponatinib (Bcr-Abl Inhibitor)

Key Differences :

  • Core Structure : Ponatinib contains a pyrido[3,4-d]pyrimidine core with acetylene and methylphenyl groups .
  • Functional Groups : Lacks a sulfonamide moiety but includes a trifluoromethyl group for enhanced metabolic stability.

Implications :
Ponatinib’s acetylene linker and trifluoromethyl group contribute to its high potency against Bcr-Abl mutants, whereas the target compound’s sulfonamide may prioritize solubility over kinase selectivity.

Key Observations:

Synthetic Complexity : Ponatinib’s synthesis involves nine steps with a low yield (5.36%) , suggesting that the target compound’s imidazo[1,2-b]pyridazine core may require similarly intricate steps.

Therapeutic Potential: While ponatinib is a clinical kinase inhibitor, the target compound’s methoxyimidazo[1,2-b]pyridazine scaffold may target distinct kinases or non-kinase enzymes due to its unique planar structure.

Q & A

Q. What are the critical steps in synthesizing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling reactions, such as Suzuki-Miyaura cross-coupling to attach the imidazo[1,2-b]pyridazine core to the phenyl ring, followed by sulfonamide formation. Key parameters include:

  • Temperature control : Maintaining 80–110°C during coupling steps to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling, with triethylamine as a base for sulfonylation . Yield optimization requires monitoring via TLC or HPLC to terminate reactions at ~90% conversion .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents and detects residual solvents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and identifies synthetic byproducts (e.g., dehalogenated intermediates) .
  • HPLC-PDA : Quantifies purity (>95%) and detects UV-active impurities using C18 columns with acetonitrile/water gradients .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Byproducts : Incomplete coupling (e.g., unreacted imidazo-pyridazine intermediates) or sulfonamide hydrolysis. Mitigation includes:
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Recrystallization from ethanol/water mixtures to remove polar impurities .
    • Metal residues : Pd catalysts from cross-coupling. Chelating agents (e.g., EDTA) or solid-phase extraction (SPE) reduce ppm-level contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SC-XRD) with SHELXT/SHELXL software determines:

  • Torsional angles : Between the imidazo-pyridazine and sulfonamide groups, influencing binding to biological targets.
  • Hydrogen-bonding networks : Critical for understanding solubility and crystal packing . Example: A related sulfonamide derivative (N-(4-methoxyphenyl)benzenesulfonamide) showed intermolecular H-bonds between sulfonyl O and methoxy H, stabilizing its crystal lattice .

Q. What strategies are recommended for analyzing contradictory bioactivity data across assays?

  • Dose-response validation : Replicate IC₅₀ measurements using orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out assay-specific artifacts .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify nonspecific interactions .
  • Metabolic stability testing : Liver microsome assays (human/rat) assess whether rapid degradation underlies inconsistent cellular vs. in vitro activity .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene sulfonamide to enhance hydrophobic interactions with target pockets .
  • Bioisosteric replacement : Replace the methoxy group with a chlorine atom to reduce metabolic liability while maintaining H-bond donor capacity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like COX-2 or PDE4, validated by mutagenesis studies .

Q. What advanced techniques assess the compound’s physicochemical stability under storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonamide cleavage) .
  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures, ensuring stability >150°C for long-term storage .
  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity, which impacts formulation (e.g., lyophilization vs. tablet) .

Methodological Notes

  • Structural analogs : Referenced compounds (e.g., from ) provide validated protocols for synthesis and analysis.
  • Software tools : SHELX for crystallography, Gaussian for DFT calculations (not cited but implied in SAR studies).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。